molecular formula C10H9ClFN3O B2941877 1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 956394-34-6

1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2941877
CAS No.: 956394-34-6
M. Wt: 241.65
InChI Key: AFWNJXLBKRTXMS-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine (CAS: 956394-34-6) is a pyrazole derivative featuring a (2-chloro-4-fluorophenoxy)methyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the presence of halogen atoms (Cl, F), which enhance metabolic stability and binding interactions in biological systems. Its molecular formula is C₁₀H₈ClFN₃O, with a molecular weight of 257.65 g/mol .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-9-3-7(12)1-2-10(9)16-6-15-5-8(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWNJXLBKRTXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2-chloro-4-fluorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine (CAS: Not specified) Molecular Formula: C₁₀H₉ClN₃O Key Difference: Replaces 2-Cl-4-F with 4-Cl on the phenoxy group. Impact: Reduced steric hindrance and altered electronic effects compared to the target compound .

1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine (CAS: Not specified) Molecular Formula: C₁₃H₁₀F₆N₃ Key Difference: Substituted with two CF₃ groups instead of Cl/F.

1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine hydrochloride (CAS: 1250004-13-7) Molecular Formula: C₆H₈F₃N₃O·HCl Key Difference: Trifluoroethoxy group replaces phenoxy. Impact: Improved solubility in polar solvents due to the trifluoroethyl moiety .

Positional Isomerism in Pyrazole Derivatives

Key Compounds :

1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1001757-50-1) Molecular Formula: C₁₀H₉ClFN₃ Key Difference: Amine group at the 3-position instead of 4.

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1249384-77-7)

  • Molecular Formula : C₁₀H₁₀ClN₃
  • Key Difference : Methyl group at the 4-position and Cl on phenyl.
  • Impact : Increased steric bulk may reduce receptor affinity compared to the target compound .

Functional Group Modifications

Key Compounds :

1-[(6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine hydrochloride (CAS: 1431966-65-2) Molecular Formula: C₁₀H₁₂ClN₇ Key Difference: Incorporates a pyrrolo-triazole moiety.

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS: 1201935-36-5) Molecular Formula: C₈H₁₄N₄ Key Difference: Piperidine ring replaces the phenoxy group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Purity
Target Compound C₁₀H₈ClFN₃O 257.65 2-Cl-4-F-phenoxy 956394-34-6 ≥95%
1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine C₁₀H₉ClN₃O 226.65 4-Cl-phenoxy Not specified ≥95%
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine C₁₃H₁₀F₆N₃ 337.23 2,4-CF₃-benzyl Not specified ≥95%
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 Amine at 3-position 1001757-50-1 Not specified

Biological Activity

1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine (CAS Number: 956394-34-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₀H₉ClFN₃O
Molecular Weight241.65 g/mol
CAS Number956394-34-6
SMILESC(n1cc(cn1)N)Oc1ccc(cc1[Cl])F

This compound features a chloro-fluorophenoxy group and a pyrazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activity against several pathogens. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
7b0.220.25>50

The study also highlighted the compound's ability to inhibit biofilm formation more effectively than the antibiotic Ciprofloxacin, indicating its potential as a therapeutic agent against biofilm-associated infections .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Various studies have reported its efficacy against different cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Efficacy

In a recent investigation, the compound was screened against several cancer cell lines, including HeLa and NCI-H460. The results showed an IC50 value of approximately 8.55 ± 0.35 μM for NCI-H460 cells . This suggests that the compound possesses considerable potential as an anticancer agent.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa7.01
NCI-H4608.55
MCF-714.31

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively . These targets are crucial for bacterial DNA replication and folate metabolism, respectively.

Safety Profile

Toxicity assessments indicate that this compound exhibits low hemolytic activity with % lysis ranging from 3.23 to 15.22%, suggesting it is relatively safe for use in therapeutic applications . Furthermore, it demonstrated noncytotoxicity with IC50 values exceeding 60 μM in mammalian cell lines.

Summary of Findings

The compound this compound shows significant promise as a multifunctional agent with both antimicrobial and anticancer properties. Its low toxicity profile enhances its potential for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine?

Synthesis typically involves cyclization reactions or multi-step nucleophilic substitutions. For example, pyrazole derivatives can be synthesized via cyclocondensation of hydrazine derivatives with ketones or esters. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation and oxidation steps, followed by coupling with phenoxy-methyl groups . Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions (120°C) to form oxadiazole or pyrazole cores .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H/¹³C) : Assigns substituent positions and confirms regioselectivity.
  • X-ray crystallography : Resolves 3D molecular geometry and packing interactions, as demonstrated for related pyrazole derivatives (e.g., triclinic crystal system with α = 109.2°, β = 111.4°, γ = 98.0°) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Purity is evaluated via HPLC (>98% recommended for biological assays) . Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using accelerated stability protocols (e.g., 40°C/75% RH for 6 months). Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and electronic effects of substituents. For instance, computational reaction path searches combined with experimental validation (e.g., ICReDD’s approach) reduce trial-and-error in optimizing conditions like solvent polarity, catalysts, or temperature . Substituent effects (e.g., electron-withdrawing -Cl/-F groups) on reaction kinetics can be modeled to guide synthetic design .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Contradictions may arise from structural isomerism, impurities, or assay variability. Solutions include:

  • Orthogonal assays : Use multiple bioactivity tests (e.g., antimicrobial MIC, enzyme inhibition) to confirm results .
  • Structural validation : X-ray crystallography ensures synthesized compounds match intended structures .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to control compounds) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Systematic SAR involves synthesizing analogs with varied substituents (e.g., replacing -Cl with -CF₃ or -OCH₃) and testing against target proteins. For example:

  • Electrophilic substituents : Enhance binding to cysteine residues in enzymes.
  • Bulkier groups : Improve steric hindrance to reduce off-target interactions. Data can be analyzed using QSAR models to correlate substituent properties (Hammett σ, logP) with activity .

Q. What methodologies validate the mechanism of action in biological systems?

  • Kinetic assays : Measure enzyme inhibition (e.g., Km/Vmax shifts) to confirm competitive/non-competitive binding.
  • Cellular thermal shift assays (CETSA) : Verify target engagement in live cells.
  • Molecular docking : Predict binding poses using crystallographic data (e.g., PDB IDs) and validate via mutagenesis studies .

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